Regaloside A

Descripción general

Descripción

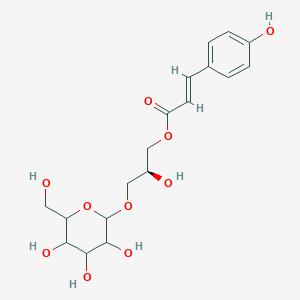

Es un glucósido de fenilpropanoide que se aísla principalmente de las flores de especies de Lilium, como Lilium regale e híbridos de lirio asiático . Este compuesto es conocido por sus diversas actividades fisiológicas, que incluyen efectos antiinflamatorios, antioxidantes, antibacterianos y antitumorales .

Aplicaciones Científicas De Investigación

El Regaloside A tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Regaloside A ejerce sus efectos a través de varios objetivos moleculares y vías. Muestra una actividad de eliminación de radicales DPPH significativa, lo que indica sus propiedades antioxidantes . El compuesto inhibe la expresión de la óxido nítrico sintasa inducible (iNOS) y la ciclooxigenasa-2 (COX-2), que son enzimas clave involucradas en los procesos inflamatorios . Además, disminuye la expresión de la molécula de adhesión celular vascular-1 (VCAM-1), contribuyendo a sus efectos antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Regaloside A interacts with various biomolecules in the body. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the inflammatory response . This suggests that this compound may play a role in modulating biochemical reactions related to inflammation.

Cellular Effects

This compound has been found to have effects on various types of cells. In Raw 264.7 cells treated with lipopolysaccharide (LPS), this compound inhibited the expression of iNOS and COX-2 . It also decreased the ratio of phosphorylated p65 to p65, a key factor in the NF-κB signaling pathway . In human aortic smooth muscle cells (HASMCs) treated with tumor necrosis factor-alpha (TNF-α), this compound decreased the expression of vascular cell adhesion molecule-1 (VCAM-1) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the expression of iNOS and COX-2, potentially through its interaction with the NF-κB signaling pathway . By decreasing the ratio of phosphorylated p65 to p65, this compound may inhibit the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that with an increase in microwave power and treatment time, the amounts of this compound in Lilium lancifolium Thunb. increased dramatically .

Metabolic Pathways

This compound is involved in the phenylpropane metabolic pathway . This pathway involves the synthesis of many secondary metabolites, and most flavonoids are synthesized downstream of phenolic acids .

Métodos De Preparación

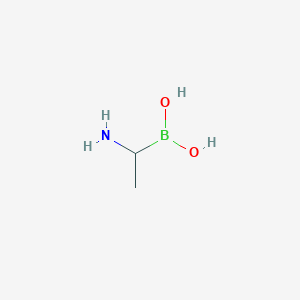

Rutas sintéticas y condiciones de reacción: El Regaloside A se puede sintetizar mediante reacciones químicas o enzimáticas. La síntesis química implica la esterificación del ácido (E)-3-(4-hidroxifenil)propenoico con alcohol (2S)-3-(β-D-glucopiranosiloxi)-2-hidroxopropílico . Las condiciones de reacción suelen incluir el uso de un catalizador y un disolvente adecuados bajo condiciones controladas de temperatura y pH.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. Plantas como Lilium regale se utilizan como materias primas, y se emplean métodos de extracción como la extracción ultrasónica o la extracción con disolventes para obtener el compuesto . Los disolventes eutécticos profundos (DES) también se han optimizado para la extracción simultánea de ácidos fenólicos, incluido el this compound, de Lilium lancifolium .

Análisis De Reacciones Químicas

Tipos de reacciones: El Regaloside A sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar el this compound.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos .

Comparación Con Compuestos Similares

El Regaloside A forma parte de una serie de glucósidos de fenilpropanoide, que incluyen Regaloside B, Regaloside C, Regaloside D, Regaloside F, Regaloside H y Regaloside I . Estos compuestos comparten estructuras similares pero difieren en sus átomos individuales, grupos funcionales y subestructuras. Por ejemplo, el Regaloside B tiene un grupo acetilo adicional en comparación con el this compound . Las características estructurales únicas del this compound contribuyen a su bioactividad específica y propiedades farmacológicas.

Propiedades

Número CAS |

114420-66-5 |

|---|---|

Fórmula molecular |

C18H24O10 |

Peso molecular |

400.4 g/mol |

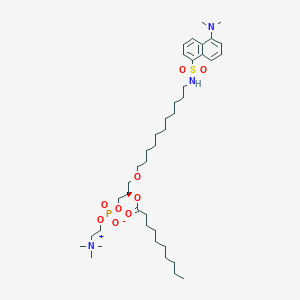

Nombre IUPAC |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1 |

Clave InChI |

PADHSFRQMFRWLS-BFQBLSCMSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Regaloside A and where is it found?

A1: this compound is a phenolic glycoside primarily found in the bulbs of various lily species, including Lilium lancifolium, Lilium regale, and Lilium henryi. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a phenylpropanoid glycerol glucoside composed of a glycerol unit linked to p-coumaric acid and a glucose molecule. [, , ]

Q3: Can you provide more details on the structural characterization of this compound?

A3: this compound is characterized by the following:

- Molecular Formula: C₁₈H₂₄O₁₀ [, ]

- Molecular Weight: 396.38 g/mol [, ]

- Spectroscopic Data: Its structure has been elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , ]

Q4: What are the potential therapeutic benefits of this compound?

A4: Studies suggest that this compound exhibits neuroprotective and antidepressant effects. It may also possess anti-melanogenic and anti-inflammatory properties. [, , , ]

Q5: How does this compound exert its neuroprotective and antidepressant effects?

A5: Research indicates that this compound may alleviate corticosterone-induced damage in SH-SY5Y cells (a cell line used to study neurons). It appears to act via the BDNF/TrkB signaling pathway, influencing the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and function. [, ]

Q6: What is BDNF/TrkB signaling and why is it important?

A6: BDNF (Brain-Derived Neurotrophic Factor) is a protein that, upon binding to its receptor TrkB (Tyrosine Kinase Receptor B), activates downstream pathways crucial for neuronal survival, growth, and synaptic plasticity. This signaling pathway is implicated in the mechanism of action of antidepressants and neuroprotective agents. [, ]

Q7: How has the content of this compound been studied in different Lily species and preparations?

A7: Researchers have employed techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) to quantify this compound and other phenolic glycosides in various Lily species and traditional Chinese medicine preparations. [, , ]

Q8: Are there any studies on the impact of different drying methods on this compound content?

A8: Yes, research shows that drying methods can influence the chemical composition of Lilium lancifolium, including this compound levels. [, ] For instance, microwave pre-treatment combined with hot-air drying has been shown to significantly increase this compound content in lily bulbs. []

Q9: Has this compound demonstrated anti-melanogenic effects, and if so, how?

A9: Research suggests that this compound isolated from Lilium lancifolium root extract can inhibit melanin production in B16F10 cells (a murine melanoma cell line often used in studying pigmentation). This effect is potentially mediated through the downregulation of PKA/CREB and MAPK/CREB signaling pathways, which regulate tyrosinase-related genes involved in melanogenesis. []

Q10: Has this compound been investigated for its potential in treating metabolic disorders?

A10: Studies on Lilium longiflorum led to the identification of Regaloside D, a closely related compound to this compound. It exhibited inhibitory activity against DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. [] Although this compound itself did not show DPP-IV inhibitory activity in this study, this finding highlights the potential of exploring the therapeutic applications of this compound and its structural analogs. []

Q11: Are there any studies on the formulation or delivery of this compound?

A11: While research primarily focuses on its isolation, identification, and biological activity, a study explored the use of natural surfactants combined with homogenate-ultrasound-synergistic extraction for extracting this compound and polysaccharides from Lilium lancifolium bulbs. This approach might offer advantages in terms of extraction efficiency and potential future applications. []

Q12: What is the current understanding of the safety profile of this compound?

A12: Research on the toxicity and safety profile of this compound is currently limited, and further investigations are needed to establish its safety for potential therapeutic applications.

Q13: What analytical techniques are commonly employed for the analysis of this compound?

A13: Several analytical techniques have been employed for the analysis of this compound, including:

- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Used for separation and quantification. [, ]

- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): Enables efficient separation, identification, and quantification with high sensitivity. [, , ]

- NMR (Nuclear Magnetic Resonance): Provides detailed structural information. [, , ]

- MS (Mass Spectrometry): Assists in determining molecular weight and fragmentation patterns. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)